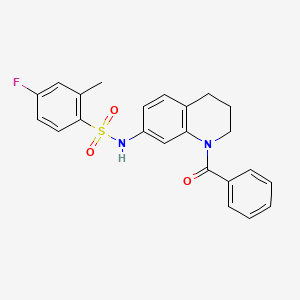
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-fluoro-2-methylbenzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-fluoro-2-methylbenzene-1-sulfonamide is a useful research compound. Its molecular formula is C23H21FN2O3S and its molecular weight is 424.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 424.12569187 g/mol and the complexity rating of the compound is 704. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-fluoro-2-methylbenzene-1-sulfonamide is a compound of significant interest due to its potential biological activities and therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure with multiple functional groups that contribute to its biological activity. Below is a summary of its chemical characteristics:
| Property | Value |
|---|---|
| Molecular Weight | 446.5 g/mol |
| Molecular Formula | C26H26N2O5S |
| LogP | 4.0469 |
| Hydrogen Bond Acceptors | 7 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 61.62 Ų |
This compound exerts its biological effects through interactions with various molecular targets. The compound primarily binds to specific enzymes and receptors, modulating their activity and leading to various biological responses. Notably, it has shown potential in the following areas:
- Anti-inflammatory Activity : The compound has been investigated for its ability to inhibit inflammatory pathways, making it a candidate for treating conditions like arthritis and other inflammatory diseases .
- Analgesic Properties : It has been noted for analgesic effects, potentially providing pain relief through modulation of pain pathways in the nervous system .
- Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties against certain bacterial strains .
Pharmacological Properties
Research into the pharmacological properties of this compound has yielded promising results:
- Anti-inflammatory Effects : In vitro studies have demonstrated that the compound can significantly reduce pro-inflammatory cytokines in cell cultures.
- Bioavailability : Studies indicate favorable bioavailability profiles in animal models, suggesting potential for oral administration in therapeutic settings .
- Therapeutic Index : The compound exhibits a higher therapeutic index compared to traditional anti-inflammatory agents, indicating reduced side effects .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- A study published in MDPI highlighted its effectiveness as an anti-inflammatory agent in mouse models of rheumatoid arthritis, showing significant reductions in disease severity at lower doses compared to existing treatments .
- Another research effort focused on its mechanism as a potential inhibitor of specific enzyme targets involved in inflammatory pathways. This study demonstrated that the compound effectively inhibits TNF-alpha production in activated macrophages .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Key Properties | Biological Activity |
|---|---|---|
| 1-Benzyl-1,2,3,4-tetrahydroquinoline | Simpler structure | Moderate anti-inflammatory effects |
| Quinoline | Related heterocyclic structure | Diverse biological activities |
| Isoquinoline | Similar structural features | Antimicrobial and anti-inflammatory |
Eigenschaften
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-4-fluoro-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN2O3S/c1-16-14-19(24)10-12-22(16)30(28,29)25-20-11-9-17-8-5-13-26(21(17)15-20)23(27)18-6-3-2-4-7-18/h2-4,6-7,9-12,14-15,25H,5,8,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTAYHGYVSMVVRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CC=C4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














